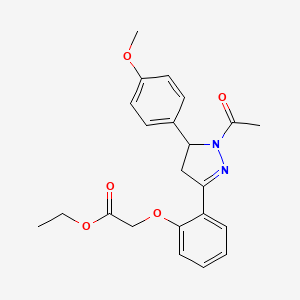

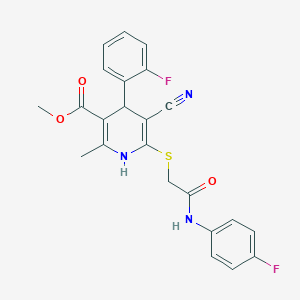

![molecular formula C21H16N4O5S2 B2381544 4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 313405-33-3](/img/structure/B2381544.png)

4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” is a type of benzenesulfonamide carrying a benzamide moiety . It is part of a class of compounds that have been designed due to their wide range of bioactivities, including inhibitory potencies against acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and hCA II) .

Aplicaciones Científicas De Investigación

Antitumor and Anticancer Properties

- Antitumor Potential : A study on benzothiazole derivatives, closely related to the chemical , highlighted their efficacy as potent antitumor agents. The derivatives exhibited significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).

- Anticancer Activity : Another research discussed the synthesis of benzamide derivatives, which showed promising results in terms of anticancer activity. These compounds, structurally similar to the chemical in focus, were found to be effective against various cancer cell lines (Ravinaik et al., 2021).

Antimicrobial and Anti-Inflammatory Potential

- Antimicrobial and Anti-Inflammatory Activities : A study on fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, which share structural similarity with the chemical of interest, was conducted. These compounds were synthesized and screened for their antimicrobial and anti-inflammatory properties (Patel et al., 2009).

Antidiabetic and Antimicrobial Applications

- Antidiabetic and Antimicrobial Potential : Research on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, closely related to the chemical in focus, demonstrated significant antidiabetic and antimicrobial potential. These compounds were evaluated for their effectiveness against α-glucosidase and α-amylase enzymes, showing promising results (Thakal et al., 2020).

Enzyme Inhibition and Pro-Apoptotic Activity

- Enzyme Inhibition : Some research on acridine and bis acridine sulfonamides, structurally similar to the target chemical, demonstrated effective inhibitory activity against certain cytosolic carbonic anhydrase isoforms (Ulus et al., 2013).

- Pro-Apoptotic Activity : Studies on indapamide derivatives, related to the chemical , showed significant proapoptotic activity on melanoma cell lines, suggesting potential use in cancer treatment (Yılmaz et al., 2015).

Radioactive Tracing and Imaging in Medical Diagnostics

- Tumor Hypoxia Markers : Nitroimidazole-based thioflavin-T derivatives, sharing structural elements with the compound , were synthesized and evaluated as tumor hypoxia markers, showing potential in radioactive tracing and imaging in medical diagnostics (Li et al., 2005).

Mecanismo De Acción

The mechanism of action of this compound is related to its inhibitory effects on acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and hCA II) . These enzymes play crucial roles in various biological processes, and their inhibition can have significant pharmacological effects .

Propiedades

IUPAC Name |

4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O5S2/c1-24(15-5-3-2-4-6-15)32(29,30)17-10-7-14(8-11-17)20(26)23-21-22-18-12-9-16(25(27)28)13-19(18)31-21/h2-13H,1H3,(H,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBBIZNFRDDQCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde](/img/structure/B2381461.png)

![Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2381467.png)

![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2381472.png)

![2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381474.png)

![2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid](/img/structure/B2381480.png)

![3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide](/img/structure/B2381481.png)

![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2381482.png)